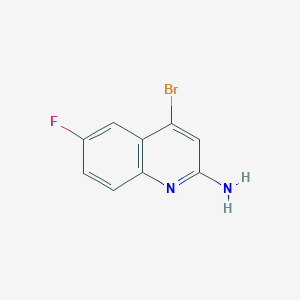

4-Bromo-6-fluoroquinolin-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-6-fluoroquinolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-7-4-9(12)13-8-2-1-5(11)3-6(7)8/h1-4H,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWIIAVFFXJOEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=N2)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Engineering for 4 Bromo 6 Fluoroquinolin 2 Amine

De Novo Synthesis Strategies for the 4-Bromo-6-fluoroquinolin-2-amine Core

The construction of the fundamental quinoline (B57606) ring system can be approached through various cyclization strategies. A plausible de novo synthesis for this compound would likely commence with a suitably substituted aniline (B41778), leading to a key intermediate such as 6-fluoroquinolin-4-ol. This intermediate can then undergo halogenation to install the necessary chloro or bromo groups at the 2 and 4-positions, setting the stage for the introduction of the 2-amino group.

A common route to quinolin-4-ols is the Conrad-Limpach-Knorr synthesis or similar cyclization reactions. For instance, 4-fluoroaniline (B128567) can be reacted with a β-ketoester like ethyl acetoacetate, followed by a thermal cyclization to yield 6-fluoro-2-methylquinolin-4-ol. Subsequent halogenation of the 4-hydroxy group and the 2-position would provide a dihaloquinoline precursor. A more direct approach might involve the cyclization of a fluorinated aniline with a malonic acid derivative in the presence of a dehydrating/chlorinating agent like phosphorus oxychloride to directly furnish a dichloro-fluoroquinoline intermediate. For example, the reaction of p-Anisidine with 2-fluoromalonic acid in the presence of phosphorus oxychloride has been shown to produce 2,4-dichloro-3-fluoro-6-methoxyquinoline. A similar strategy starting with 4-fluoroaniline could potentially yield 2,4-dichloro-6-fluoroquinoline. nih.gov

This dihalogenated intermediate is a versatile platform for the selective introduction of the bromo and amino functionalities as detailed in the following sections. The synthesis of 6-bromo-4-iodoquinoline (B1287929) has been reported starting from 4-bromoaniline, proceeding through the intermediate 6-bromoquinolin-4-ol. researchgate.netatlantis-press.com This highlights the feasibility of constructing the quinoline core with the required halogen pattern.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a classical and widely employed method for the functionalization of electron-deficient heterocyclic systems like quinolines. youtube.com The presence of electron-withdrawing groups and the nitrogen atom in the quinoline ring activates the halo-positions, particularly C2 and C4, towards nucleophilic attack. For a precursor like 2,4-dichloro-6-fluoroquinoline, the chlorine at the 4-position is generally more susceptible to substitution than the one at the 2-position.

The synthesis of this compound via an SNAr approach would likely involve a 2-chloro-4-bromo-6-fluoroquinoline intermediate. The 2-amino group can be introduced by reaction with ammonia (B1221849) or a protected ammonia equivalent. The reaction typically requires elevated temperatures and pressures when using ammonia directly.

| Precursor | Nucleophile | Solvent | Conditions | Product | Yield |

| 2-Chloro-4-bromo-6-fluoroquinoline | Ammonia | Ethanol | 120-150 °C, sealed tube | This compound | Moderate |

| 2,4-Dichloro-6-fluoroquinoline | N,N-dimethylethylenediamine | N/A | Reflux, 6-10 h | 6-Fluoro-N,N-dimethyl-2-(2-methyl-4-quinolyl)ethane-1,2-diamine | 95-99% mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | Ethanol | Reflux | 4-Hydrazino-8-methylquinolin-2(1H)-one | Good mdpi.com |

This table presents plausible and analogous reaction conditions based on literature precedents.

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Modern synthetic chemistry offers a powerful toolkit of transition metal-catalyzed reactions for the construction of C-N bonds, providing milder and more efficient alternatives to traditional methods. These reactions are particularly valuable for the synthesis of complex molecules like this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. researchgate.net This methodology is highly effective for the amination of aryl halides, including challenging substrates like heteroaryl chlorides. A key advantage is the ability to perform selective aminations on polyhalogenated substrates by carefully tuning the reaction conditions, particularly the choice of palladium catalyst and phosphine (B1218219) ligand.

For the synthesis of this compound, a plausible precursor would be 2-chloro-4-bromo-6-fluoroquinoline. The selective amination of the 2-chloro position in the presence of a 6-bromo substituent has been demonstrated. nih.govnih.gov The use of lithium bis(trimethylsilyl)amide (LHMDS) as an ammonia equivalent is a common strategy in Buchwald-Hartwig reactions to install a primary amino group. nih.govnih.gov

| Aryl Halide | Amine Source | Catalyst / Ligand | Base | Solvent | Conditions | Yield |

| 6-Bromo-2-chloroquinoline | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 °C, 18 h | 81% nih.govnih.gov |

| 6-Bromo-2-chloroquinoline | LiN(SiMe₃)₂ | Pd(dba)₂ / Tol-BINAP | LiN(SiMe₃)₂ | THF | 65 °C, 18 h | 78% nih.govnih.gov |

| 2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines | Morpholine/Pyrrolidine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 °C, 12-24 h | 60-88% rsc.org |

This table showcases relevant examples from the literature that can be adapted for the target synthesis.

The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for forming C-C bonds. organic-chemistry.orgnih.gov In the context of quinoline synthesis, Sonogashira coupling can be integrated into cascade reactions, where an initial coupling event is followed by an intramolecular cyclization to construct the heterocyclic ring.

A potential three-component strategy for 4-aminoquinolines involves an imidoylative Sonogashira coupling followed by an acid-mediated cyclization. nih.gov This approach could theoretically be adapted to produce this compound by starting with a suitably substituted o-bromoaniline, an alkyne, and an isocyanide. While complex, this method offers a high degree of modularity for accessing diverse quinoline structures.

| Aryl Halide | Alkyne | Isocyanide | Catalyst / Additives | Solvent | Conditions | Product Type |

| o-Bromoaniline | Aryl/Alkyl alkyne | Alkyl isocyanide | Pd(OAc)₂, Xantphos, CuBr, Cs₂CO₃ | DMF | 90 °C, 16 h; then HCl | 4-Aminoquinoline |

| 4-Bromo-6H-1,2-oxazine | Phenylacetylene | N/A | PdCl₂(PPh₃)₂, CuI, Et₃N | Toluene | rt, 6-20 h | 4-Alkynyl-6H-1,2-oxazine |

| 2-Bromoanilines | Terminal Alkynes | N/A | [DTBNpP]Pd(crotyl)Cl, TMP | Acetonitrile (B52724) | rt | Indole |

This table illustrates the components and conditions for Sonogashira-based cyclizations leading to related heterocyclic systems. nih.govnih.gov

The Chan-Lam coupling offers a copper-catalyzed alternative to the palladium-based Buchwald-Hartwig amination for the formation of C-N bonds. nrochemistry.comwikipedia.orgorganic-chemistry.org This reaction typically utilizes a boronic acid as the coupling partner for an amine or alcohol and can often be performed under milder conditions, sometimes even in air. synquestlabs.comyoutube.com

For the synthesis of this compound, a Chan-Lam coupling could be envisioned for the final amination step on a 2-halo-4-bromo-6-fluoroquinoline precursor. However, the direct amination of aryl halides using this method is less common than the coupling of aryl boronic acids with amines. A more plausible, albeit indirect, route would involve converting the 2-haloquinoline to a quinoline-2-boronic acid, which could then be coupled with an amine source. Alternatively, direct amination of a haloquinoline might be possible under specific Chan-Lam conditions.

| Aryl Boronic Acid | Amine | Copper Source | Base | Solvent | Conditions | Yield |

| (2-Formylphenyl)boronic acid | Guanidine HCl | CuI | K₂CO₃ | Methanol | N/A | >60% wikipedia.org |

| Phenylboronic acid | Aniline | Cu(OAc)₂ | 2,6-Lutidine | N/A | N/A | Good |

| Pyrrole | Aryl boronic acid | N/A | Pyridine (B92270) | N/A | rt, 3 days | 93% wikipedia.org |

This table provides examples of Chan-Lam couplings for the formation of C-N bonds in related systems.

Palladium-catalyzed aminocarbonylation is a versatile method for the synthesis of amides from aryl halides, carbon monoxide, and an amine. organic-chemistry.orgnih.gov While this reaction does not directly yield an amino group on the quinoline ring, it can be a powerful tool for introducing an amide functionality, which could then potentially be converted to an amine through a Hoffman rearrangement or similar transformation.

The aminocarbonylation of haloquinolines has been studied, and the selectivity for mono- or double-carbonylation can be controlled by the choice of ligand and carbon monoxide pressure. Current time information in Bangalore, IN. For instance, the aminocarbonylation of 6-iodoquinoline (B82116) can yield either quinoline-6-carboxamides or quinoline-6-glyoxylamides depending on the reaction conditions. Current time information in Bangalore, IN. Applying this to a 2-halo-4-bromo-6-fluoroquinoline precursor with ammonia or a primary amine could provide a route to a 2-carboxamido-4-bromo-6-fluoroquinoline.

| Aryl Halide | Amine | Catalyst / Ligand | CO Pressure | Solvent | Product Type | Yield |

| 6-Iodoquinoline | Various amines | Pd(OAc)₂ / Xantphos | 1 bar | DMF | Quinoline-6-carboxamide | up to 98% Current time information in Bangalore, IN. |

| 6-Iodoquinoline | Various amines | Pd(OAc)₂ / PPh₃ | 40 bar | DMF | Quinoline-6-glyoxylamide | up to 63% Current time information in Bangalore, IN. |

| 1-Iodoisoquinoline | Various amines | Pd(OAc)₂ / PPh₃ or Xantphos | 1 bar | DMF | Isoquinoline-1-carboxamide | 55-89% mdpi.com |

This table summarizes findings on the aminocarbonylation of related heterocyclic systems.

Iridium-Catalyzed C-H Borylation Strategies

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the late-stage functionalization of heterocyclic compounds like quinolines. acs.orgnih.govelsevierpure.comresearchgate.netnih.govrsc.org This method allows for the direct conversion of a C-H bond into a C-B bond, creating a versatile boronate ester intermediate that can be further elaborated through various cross-coupling reactions to introduce a wide range of functional groups.

The regioselectivity of the borylation is a critical aspect, governed by both steric and electronic factors. researchgate.netrsc.org In the case of substituted quinolines, the iridium catalyst, typically in conjunction with a bipyridine ligand, directs the borylation to specific positions on the quinoline core. For 6-fluoroquinolines, research has demonstrated that C-H borylation preferentially occurs at the C7 position. acs.orgnih.govelsevierpure.com This selectivity is attributed to the electronic influence of the fluorine atom and the steric environment of the quinoline ring.

While a direct application of this strategy to this compound has not been explicitly detailed in the reviewed literature, a plausible synthetic route can be extrapolated. Starting with a 6-fluoroquinolin-2-amine (B1339043) precursor, an iridium-catalyzed C-H borylation would be expected to yield the 7-borylated intermediate. Subsequent bromination of this intermediate would then introduce the bromine atom at the 4-position, although achieving the desired 4-bromo isomer directly via this route might be challenging and could require careful optimization of reaction conditions and protecting group strategies to direct the halogenation.

A general procedure for the borylation of a 6-fluoroquinoline (B108479) involves heating the substrate with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of an iridium catalyst, such as [Ir(OMe)COD]₂, and a ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy) in a suitable solvent like tetrahydrofuran (B95107) (THF). acs.org

Table 1: General Conditions for Iridium-Catalyzed Borylation of 6-Fluoroquinolines

| Parameter | Condition |

| Catalyst | [Ir(OMe)COD]₂ |

| Ligand | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 80 °C |

Reductive Amination Pathways

Reductive amination is a cornerstone of amine synthesis, providing a direct method for the formation of amines from carbonyl compounds and ammonia or a primary or secondary amine via an imine or iminium ion intermediate. whiterose.ac.ukresearchgate.netnih.govorganic-chemistry.org This reaction is typically carried out in the presence of a reducing agent.

In the context of synthesizing this compound, a reductive amination pathway would likely involve a precursor such as 4-bromo-6-fluoroquinolin-2-one. This quinolone could be subjected to a reductive amination process to introduce the 2-amino group. The choice of reducing agent is critical to the success of the reaction, with common reagents including sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride.

Thorpe-Ziegler Cyclization Methods for Aminoquinoline Scaffolds

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile compound, which, upon hydrolysis, yields a cyclic ketone. chem-station.comyoutube.com This method is particularly effective for the formation of five- to eight-membered rings. chem-station.com Its application to the synthesis of a six-membered heterocyclic ring like the pyridine portion of a quinoline is conceivable, though not a conventional approach.

To construct an aminoquinoline scaffold using this methodology, a suitably substituted dinitrile precursor would be required. For instance, a 2-amino-substituted benzene (B151609) derivative bearing two nitrile-containing side chains could potentially undergo an intramolecular cyclization to form a dihydropyridine (B1217469) ring fused to the benzene ring. Subsequent aromatization would then lead to the quinoline core.

The reaction is typically base-catalyzed, with alkoxides being common choices. The initial cyclization product is a β-iminonitrile, which can then be hydrolyzed to the corresponding α-cyanoketone. chem-station.com While a powerful tool for ring formation, the Thorpe-Ziegler cyclization for the direct synthesis of the this compound scaffold would represent a novel application of this classic reaction and would necessitate the careful design and synthesis of a specific dinitrile starting material.

Skraup Synthesis and its Variants for Halogenated Quinoline Derivatives

The Skraup synthesis is a classic and versatile method for the preparation of quinolines, involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgiipseries.orgnumberanalytics.com This reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline.

For the synthesis of this compound, a modified Skraup synthesis could be envisioned starting from a appropriately substituted aniline, such as 4-bromo-2-fluoroaniline (B1266173). However, the harsh reaction conditions of the traditional Skraup synthesis (hot, concentrated acid) may not be compatible with the desired 2-amino substituent, which could be protonated and rendered unreactive or lead to side products.

A more plausible approach would be to use a variant of the Skraup synthesis to construct the 4-bromo-6-fluoroquinoline (B1289494) core first, for example, from 4-bromo-2-fluoroaniline and glycerol. The resulting 7-bromo-5-fluoroquinoline (B8121135) (numbering based on the aniline precursor) could then be subjected to further functionalization to introduce the 2-amino group. It is important to note that the regiochemistry of the Skraup reaction can sometimes be complex, and mixtures of isomers can be formed. The versatility of the Skraup synthesis lies in its ability to accommodate a wide range of substituted anilines, making it a potentially viable, albeit challenging, route to halogenated quinolines. google.com

Utilization of Specialized Precursors (e.g., 2-fluoromalonic acid, 2-alkynyl anilines)

The use of specialized precursors offers more controlled and often milder routes to substituted quinolines compared to classical methods. One such powerful strategy involves the electrophilic cyclization of N-(2-alkynyl)anilines. acs.orgnih.govnih.govamazonaws.comresearchgate.net This method allows for the synthesis of a wide variety of substituted quinolines under mild conditions.

To synthesize a compound like this compound, one could start with a precursor such as N-(alkynyl)-4-bromo-6-fluoroaniline. The cyclization can be promoted by various electrophiles, such as iodine monochloride (ICl) or bromine (Br₂), which would also introduce a halogen at the 3-position of the quinoline ring. nih.gov The reaction typically proceeds in a solvent like acetonitrile (CH₃CN) in the presence of a mild base like sodium bicarbonate (NaHCO₃). acs.orgnih.gov The resulting 3-haloquinoline can then be further functionalized. To obtain the 2-amino functionality, a precursor with a protected amino group or a nitro group that can be subsequently reduced might be employed.

While the use of 2-fluoromalonic acid as a direct precursor for this specific quinoline synthesis is not prominently featured in the surveyed literature, malonic acid derivatives are well-known building blocks in organic synthesis and could potentially be used in condensation reactions with substituted anilines to form the quinoline ring system under different synthetic strategies.

Table 2: Typical Conditions for Electrophilic Cyclization of N-(2-Alkynyl)anilines

| Parameter | Condition |

| Substrate | N-(2-alkynyl)aniline |

| Electrophile | I₂, ICl, Br₂ |

| Base | NaHCO₃ |

| Solvent | Acetonitrile (CH₃CN) |

| Temperature | Room Temperature |

Optimization of Reaction Parameters and Process Efficiency

Solvent System Evaluation

The choice of solvent is a critical parameter that can significantly impact the yield, reaction rate, and even the product distribution of a chemical reaction. In the synthesis of quinoline derivatives, the solvent can influence the solubility of reactants and intermediates, the stability of charged species, and the course of the reaction.

For instance, in the electrophilic cyclization of N-(2-alkynyl)anilines, acetonitrile (CH₃CN) is a commonly used solvent that has been shown to be effective. acs.orgnih.gov Dichloromethane (CH₂Cl₂) has also been employed, particularly at lower temperatures. nih.gov The selection between these solvents can affect the reaction kinetics and the ease of product isolation.

In other synthetic steps, such as esterification reactions to produce fluorinated quinoline analogs, the choice of solvent has been reported to have a substantial impact on the reaction yield, especially when using condensing agents like EDC•HCl and DMAP. nih.gov Similarly, in condensation reactions like the Claisen-Schmidt condensation used to synthesize quinoline-2-one based chalcones, the solvent system (e.g., KOH/1,4-dioxane) plays a crucial role in promoting the desired reaction pathway. nih.gov

For the synthesis of this compound, a systematic evaluation of solvent systems for each synthetic step would be necessary to optimize the process. A screening of a range of aprotic and protic solvents with varying polarities would be a standard approach to identify the optimal medium for each transformation, balancing factors such as reactant solubility, reaction rate, and suppression of side reactions.

Catalyst and Ligand Screening

No specific catalyst or ligand screening studies for the synthesis of This compound have been reported. For related Buchwald-Hartwig amination reactions on haloquinolines, chemists typically screen a variety of palladium or copper catalysts. Palladium systems often involve precursors like Pd₂(dba)₃ or Pd(OAc)₂ paired with phosphine-based ligands such as XPhos, RuPhos, or BINAP to achieve efficient C-N bond formation. The choice of ligand is critical and is influenced by the electronic and steric environment of the quinoline substrate.

Temperature and Pressure Profiling

Detailed temperature and pressure profiles for the synthesis of This compound are not documented. Generally, such cross-coupling reactions are conducted at elevated temperatures, often ranging from 80 °C to 120 °C, to overcome the activation energy of the catalytic cycle. The reactions are typically performed at atmospheric pressure in sealed vessels to prevent solvent evaporation and ensure inert atmospheric conditions, which are crucial for the stability of the organometallic catalysts.

Reaction Time and Conversion Monitoring

Specific data on reaction times and conversion rates for the synthesis of This compound is unavailable. Monitoring of similar reactions is typically performed using techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary widely, from a few hours to over 24 hours, depending on the reactivity of the substrates, catalyst efficiency, and reaction temperature.

Regioselectivity and Stereoselectivity Control in this compound Synthesis

The synthesis of This compound involves key selectivity considerations.

Regioselectivity: If the synthesis starts from a di-halogenated precursor like a hypothetical 2,4-dibromo-6-fluoroquinoline, achieving regioselective amination at the C-2 position over the C-4 position would be a primary challenge. The C-2 and C-4 positions on the quinoline ring exhibit different reactivities towards nucleophiles. Often, the C-4 position is more susceptible to nucleophilic attack. Therefore, careful selection of the catalyst, ligand, and reaction conditions would be necessary to direct the amino group selectively to the desired C-2 position.

Stereoselectivity: The target molecule, This compound , does not possess any chiral centers. Therefore, issues of stereoselectivity (enantioselectivity or diastereoselectivity) are not applicable to its direct synthesis.

Scalable Synthetic Approaches and Green Chemistry Considerations

There are no published reports on the scalable synthesis of This compound . For related compounds, moving from laboratory-scale to large-scale production often involves addressing challenges such as cost of materials (especially palladium catalysts), reaction safety, and purification methods.

From a green chemistry perspective, potential areas for improvement over classical cross-coupling methods would include:

Using more environmentally benign solvents, such as 2-methyl-tetrahydrofuran or cyclopentyl methyl ether, in place of traditional solvents like dioxane or DMF.

Developing more active catalysts to reduce catalyst loading, thereby minimizing metal waste.

Exploring one-pot or flow chemistry processes to reduce waste, energy consumption, and improve safety and efficiency.

Without established synthetic routes, these considerations remain theoretical for the specific target compound.

Advanced Spectroscopic and Crystallographic Characterization Techniques for Structural Elucidation of 4 Bromo 6 Fluoroquinolin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-Bromo-6-fluoroquinolin-2-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is required for unambiguous signal assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the amine (-NH₂) group. The aromatic region would typically display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The protons on the quinoline (B57606) ring system will exhibit characteristic chemical shifts and coupling constants that are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating nature of the amino group. The amine protons are expected to appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-3 | 6.5 - 7.0 | s | - |

| H-5 | 7.5 - 8.0 | dd | J(H-F), J(H-H) |

| H-7 | 7.2 - 7.6 | dd | J(H-H), J(H-F) |

| H-8 | 7.8 - 8.2 | dd | J(H-H), J(H-F) |

| -NH₂ | 5.0 - 6.0 | br s | - |

Note: These are predicted values and may vary based on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insights into their chemical environment. For this compound, nine distinct signals are expected for the carbon atoms of the quinoline core. The chemical shifts of these carbons are significantly affected by the attached substituents. The carbon atom bearing the bromine (C-4) would be shifted to a lower field, while the carbon attached to the fluorine (C-6) will show a characteristic large coupling constant (¹JCF). The carbon bearing the amino group (C-2) will also have a distinct chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 155 - 160 |

| C-3 | 100 - 105 |

| C-4 | 110 - 115 |

| C-4a | 145 - 150 |

| C-5 | 120 - 125 |

| C-6 | 158 - 162 (d, ¹JCF) |

| C-7 | 115 - 120 |

| C-8 | 125 - 130 |

| C-8a | 140 - 145 |

Note: These are predicted values and may vary based on experimental conditions. 'd' denotes a doublet due to C-F coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom at the C-6 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will likely appear as a multiplet due to couplings with neighboring protons (H-5 and H-7), providing further structural confirmation.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (H-H) spin-spin couplings, allowing for the tracing of proton connectivity within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms, enabling the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the entire molecular framework by connecting different spin systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high confidence, confirming its molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks separated by two mass units.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, LC-MS would serve to determine its molecular weight and purity. The liquid chromatography component would separate the target compound from any impurities or starting materials, with the retention time providing a characteristic identifier under specific chromatographic conditions.

Upon elution from the chromatography column, the compound would be introduced into the mass spectrometer. Ionization of the molecule would allow for the determination of its mass-to-charge ratio (m/z). For this compound (C9H6BrFN2), the expected monoisotopic mass would be a key data point for confirmation. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes).

A hypothetical LC-MS data summary for this compound is presented below:

| Parameter | Expected Value |

| Molecular Formula | C9H6BrFN2 |

| Monoisotopic Mass | 239.97 g/mol |

| Expected [M+H]+ | 240.98 |

| Bromine Isotopic Pattern | Present |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) represents an evolution of conventional LC-MS, utilizing smaller stationary phase particles in the chromatography column. This results in higher resolution, improved sensitivity, and faster analysis times. For this compound, UPLC-MS would offer a more detailed purity profile, capable of separating even closely related impurities.

The enhanced resolution of UPLC is particularly advantageous in complex reaction mixtures, ensuring that the mass spectrum obtained corresponds to a single, pure compound. The principles of mass analysis remain the same as in LC-MS, but the superior separation efficiency of UPLC provides greater confidence in the identification and quantification of the target molecule.

A comparative overview of LC-MS and UPLC-MS parameters is provided:

| Feature | LC-MS | UPLC-MS |

| Resolution | Standard | High |

| Analysis Time | Longer | Shorter |

| Sensitivity | Good | Excellent |

| Solvent Consumption | Higher | Lower |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.

The presence of the amine group (-NH2) would be indicated by a pair of stretching vibrations in the region of 3300-3500 cm-1. The aromatic quinoline ring would give rise to C-H stretching vibrations above 3000 cm-1 and C=C and C=N stretching vibrations in the 1450-1650 cm-1 region. The C-F and C-Br bonds would also have characteristic stretching vibrations, typically appearing in the fingerprint region of the spectrum (below 1500 cm-1).

A table of expected IR absorption bands for this compound is as follows:

| Functional Group | Expected Wavenumber (cm-1) |

| N-H Stretch (Amine) | 3300-3500 |

| Aromatic C-H Stretch | >3000 |

| Aromatic C=C/C=N Stretch | 1450-1650 |

| C-F Stretch | 1000-1400 |

| C-Br Stretch | 500-700 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to π-π* and n-π* transitions within the quinoline ring system. The resulting spectrum, a plot of absorbance versus wavelength, would show one or more absorption maxima (λmax).

The position and intensity of these maxima are characteristic of the compound's chromophore. The extended conjugation of the quinoline system would likely result in strong absorption in the UV region. The specific λmax values would be sensitive to the solvent used for the analysis.

A summary of expected UV-Vis spectral data is presented below:

| Transition Type | Expected Wavelength Range (nm) |

| π-π | 200-400 |

| n-π | >300 |

X-ray Crystallography for Solid-State Structural Determination

The analysis would also reveal details about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group. This information is invaluable for understanding the physical properties of the compound and its potential interactions with biological targets. While a crystal structure for the title compound is not publicly available, a hypothetical summary of the kind of data that would be obtained is provided below.

| Crystallographic Parameter | Hypothetical Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P21/c |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths (Å) | Precise distances between atoms |

| **Bond Angles (°) ** | Precise angles between bonds |

| Intermolecular Interactions | e.g., Hydrogen bonding, π-stacking |

Reactivity, Derivatization, and Functionalization of 4 Bromo 6 Fluoroquinolin 2 Amine

Reactivity at the Halogen Centers (Bromine and Fluorine)

The quinoline (B57606) ring is substituted with two different halogens, bromine at the C4 position and fluorine at the C6 position. The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-fluorine (C-F) bond, especially in the context of transition-metal-catalyzed cross-coupling reactions. This difference allows for selective functionalization at the C4 position, leaving the C-F bond intact.

In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of a halogen is influenced by the stability of the intermediate (Meisenheimer complex) and the leaving group's ability. Generally, fluorine is a better activating group for SNAr than bromine due to its high electronegativity, which helps to stabilize the negative charge of the intermediate. However, the C-F bond is very strong, making fluoride (B91410) a poor leaving group compared to bromide.

For halogenated quinolines, nucleophilic substitution can occur where a nucleophile, such as an amine or thiol, displaces a halogen atom. In the case of 4-Bromo-6-fluoroquinolin-2-amine, the C4 position is activated by the ring nitrogen, making the C-Br bond susceptible to displacement by strong nucleophiles under specific conditions. The fluorine at C6 is generally unreactive towards nucleophilic substitution unless under harsh conditions or if further activated by other electron-withdrawing groups.

Transition-metal catalysis, particularly with palladium, has become a cornerstone for forming new bonds at halogenated aromatic centers. The C-Br bond at the C4 position of this compound is an ideal handle for such transformations due to its favorable reactivity in oxidative addition to a low-valent palladium catalyst.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. The bromine at the C4 position of the quinoline ring is well-suited for this reaction, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups. mdpi.com The general reaction involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product. nih.govnih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

|---|

This reaction selectively modifies the C4 position, demonstrating the higher reactivity of the C-Br bond over the C-F bond in this catalytic cycle.

Beyond C-C bonds, palladium and copper catalysts facilitate the formation of carbon-heteroatom bonds. Reactions like the Buchwald-Hartwig amination (for C-N bonds), the Hartwig-Miyaura etherification (for C-O bonds), and analogous couplings for C-S bonds are highly effective. These methods are crucial for synthesizing complex molecules from aryl halides.

C-N Coupling (Buchwald-Hartwig Amination): This reaction couples the C4-bromo position with a primary or secondary amine using a palladium catalyst and a suitable ligand. This is a key method for creating substituted aminoquinolines. oup.com

C-O Coupling: The formation of aryl ethers can be achieved by coupling the C4 position with alcohols or phenols, often using palladium or copper catalysts.

C-S Coupling: Thiolation at the C4 position can be accomplished by coupling with thiols or their corresponding salts, providing access to aryl thioethers.

Table 2: Representative Buchwald-Hartwig C-N Coupling Reaction

| Reactant A | Reactant B | Catalyst / Ligand | Base | Solvent | Product |

|---|

Transition-Metal-Catalyzed Cross-Coupling Reactions

Reactivity of the Amino Group

The primary amino group at the C2 position is a potent nucleophile and can readily participate in a variety of bond-forming reactions. Its reactivity allows for further diversification of the quinoline scaffold after modifications at the C4 position or as an independent reaction handle.

The nitrogen atom of the 2-amino group can be functionalized through standard organic transformations. wikipedia.org

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding N-acylamidoquinoline. This is a common strategy to introduce carbonyl functionalities.

Alkylation: The amino group can be alkylated using alkyl halides. The reaction may proceed to give mono- or di-alkylated products depending on the stoichiometry and reaction conditions. Reductive amination is another pathway for N-alkylation.

Arylation: N-arylation can be achieved via cross-coupling reactions, such as the Buchwald-Hartwig or Chan-Lam reactions, by coupling the amino group with an aryl halide or arylboronic acid, respectively. oup.comnih.gov

Table 3: Representative Functionalization of the 2-Amino Group

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Acylation | Acetyl chloride | Pyridine (B92270), CH₂Cl₂ | N-(4-Bromo-6-fluoroquinolin-2-yl)acetamide |

| Alkylation | Benzyl bromide | K₂CO₃, DMF | N-Benzyl-4-bromo-6-fluoroquinolin-2-amine |

Electrophilic Aromatic Substitution on the Amine-Activated Ring

The presence of the amino group at the C2 position of the quinoline ring system profoundly influences its reactivity towards electrophiles. The amino group is a potent activating group, donating electron density to the aromatic system through resonance. byjus.com This increased nucleophilicity makes the quinoline core more susceptible to electrophilic attack.

In the case of this compound, the directing effects of the substituents must be considered. The amino group at C2 is an ortho, para-director. However, in the quinoline ring, the positions ortho to the C2-amino group are C3 and the ring nitrogen, while the para position is C4. Given that the C4 position is already substituted with a bromine atom, electrophilic attack would be directed primarily to the C3 position.

The fluorine atom at C6 and the bromine atom at C4 are both deactivating groups due to their inductive electron-withdrawing effects. However, the activating effect of the amino group is generally stronger, thus still facilitating electrophilic substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 4-Bromo-6-fluoro-3-nitroquinolin-2-amine |

| Bromination | Br₂/FeBr₃ | 3,4-Dibromo-6-fluoroquinolin-2-amine |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-4-bromo-6-fluoroquinoline-3-sulfonic acid |

This table represents predicted outcomes based on established principles of electrophilic aromatic substitution on activated aromatic systems.

It is important to note that under strongly acidic conditions, such as those used for nitration and sulfonation, the amino group can be protonated to form an anilinium-type ion. byjus.com This protonated form is a deactivating, meta-directing group, which would alter the regiochemical outcome of the reaction.

Regioselective Functionalization of the Quinoline Core

The functionalization of the quinoline core of this compound can be achieved with a high degree of regioselectivity through various modern synthetic methodologies. Transition metal-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, allowing for the introduction of a wide array of substituents at specific positions.

The bromine atom at the C4 position is a key handle for such transformations. It can readily participate in reactions like Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of aryl, heteroaryl, vinyl, alkynyl, and amino groups, respectively, at the C4 position.

| Coupling Reaction | Reactant | Catalyst System | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 4-Aryl-6-fluoroquinolin-2-amine |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | 4-Alkenyl-6-fluoroquinolin-2-amine |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 4-Alkynyl-6-fluoroquinolin-2-amine |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand, base | 4-(Substituted amino)-6-fluoroquinolin-2-amine |

This table provides illustrative examples of regioselective functionalization via cross-coupling reactions at the C4 position.

Furthermore, the development of C-H activation methodologies has opened up new avenues for the regioselective functionalization of quinolines. nih.gov While the inherent reactivity of the C-H bonds in this compound would need to be experimentally determined, these methods could potentially allow for direct functionalization at other positions on the quinoline core, guided by the electronic and steric properties of the existing substituents.

Design and Synthesis of this compound Analogs and Derivatives

The structural features of this compound make it an attractive starting material for the synthesis of a diverse library of analogs and derivatives with potential applications in various fields.

One common strategy for derivatization involves the modification of the 2-amino group. This can be achieved through acylation, alkylation, or sulfonylation reactions. For instance, reaction with an acyl chloride or anhydride (B1165640) would yield the corresponding 2-acetamido derivative. This transformation can also serve as a protecting group strategy to modulate the reactivity of the quinoline ring during subsequent reactions.

The synthesis of analogs can also be achieved by targeting the C4 position, as discussed in the previous section. The introduction of different functional groups at this position can significantly impact the biological activity and physical properties of the resulting molecules. For example, the synthesis of 2-amino-6-fluoro-4-(heteroaryl)quinolines could be of interest for screening as potential kinase inhibitors, a common application for quinoline derivatives.

Moreover, the fluorine atom at the C6 position, while generally less reactive towards nucleophilic aromatic substitution than a bromine or chlorine atom, can potentially be displaced under harsh conditions or through specific activation methods, providing another site for modification.

| Derivative Type | Synthetic Approach | Example Product |

| N-Acylated | Acylation of the 2-amino group | N-(4-Bromo-6-fluoroquinolin-2-yl)acetamide |

| C4-Arylated | Suzuki coupling at the C4-bromo position | 4-(4-Methoxyphenyl)-6-fluoroquinolin-2-amine |

| C4-Alkynylated | Sonogashira coupling at the C4-bromo position | 4-(Phenylethynyl)-6-fluoroquinolin-2-amine |

This table showcases a few examples of the types of derivatives and analogs that can be synthesized from this compound.

A thorough investigation of scientific databases and scholarly articles has been conducted to gather information for an in-depth article on the computational and theoretical investigations of this compound. The intended article was structured to cover specific aspects of quantum chemical calculations and molecular modeling, including Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, mechanistic studies of chemical reactions, conformational analysis, and molecular dynamics simulations.

Therefore, it is not possible to generate an article with the required detailed research findings, data tables, and specific computational results—such as DFT electronic structures, FMO energy diagrams, reaction pathways, or conformational energy landscapes—that focuses solely on this compound. The foundational research necessary to construct such an article is not available in the public domain at this time.

Consequently, the requested article cannot be provided due to the absence of specific scientific studies on this compound.

Computational and Theoretical Investigations of 4 Bromo 6 Fluoroquinolin 2 Amine

Prediction of Molecular Properties and Interactions

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. It is a crucial parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Specifically, TPSA is strongly correlated with a molecule's ability to permeate cell membranes.

Table 1: Predicted TPSA for Structurally Related Compounds

| Compound | Predicted TPSA (Ų) | Data Source |

| 4-Bromo-2-fluoroaniline (B1266173) | 26.0 | PubChem CID: 123050 |

| 2-Amino-6-bromo-4-fluorocyclohexan-1-ol | 46.3 | PubChem CID: 176125230 |

Note: Data for the exact compound 4-Bromo-6-fluoroquinolin-2-amine is not available. The table shows values for structurally similar fragments to provide context.

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is its ability to dissolve in fats, oils, and lipids. It is a critical determinant of how a drug distributes itself within the body and how it interacts with biological membranes. A higher LogP value indicates greater lipophilicity. The predicted LogP, often denoted as XLogP, is calculated using computational algorithms that consider the contributions of different atoms and fragments within the molecule.

Table 2: Predicted LogP for Structurally Related Compounds

| Compound | Predicted LogP (XLogP) | Data Source |

| 4-bromo-6-fluoroquinoline (B1289494) | 3.0 | PubChemLite |

| 4-bromo-6-fluoroisoquinoline | 2.9 | PubChemLite |

| 6-bromo-4-methylquinolin-2-amine | 2.9 | PubChemLite |

| 4-Bromo-2-fluoroaniline | 2.1 | PubChem CID: 123050 |

Note: Data for the exact compound this compound is not available. The table shows values for structurally similar compounds to provide context.

The predicted Collision Cross Section (CCS) is a measure of the three-dimensional shape and size of an ion in the gas phase. In the context of drug discovery, CCS values, often obtained through ion mobility-mass spectrometry (IM-MS), are increasingly used to aid in compound identification and characterization. Computational methods can also predict CCS values, providing insights into a molecule's conformation.

Table 3: Predicted Collision Cross Section (CCS) for Structurally Related Compounds

| Compound | Adduct | Predicted CCS (Ų) | Data Source |

| 4-bromo-6-fluoroquinoline | [M+H]⁺ | 136.9 | PubChemLite |

| 4-bromo-6-fluoroisoquinoline | [M+H]⁺ | 136.9 | PubChemLite |

| 6-bromo-4-methylquinolin-2-amine | [M+H]⁺ | 142.3 | PubChemLite |

Note: Data for the exact compound this compound is not available. The table shows values for structurally similar compounds to provide context.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by analyzing a series of compounds with known activities and identifying the physicochemical properties or structural features that correlate with changes in activity.

While no specific QSAR models for this compound have been identified in the surveyed literature, the general applicability of QSAR to quinoline (B57606) and fluoroquinolone derivatives is well-established. nih.goviosrjournals.orgoup.com For instance, QSAR studies on fluoroquinolones have been used to predict their antibacterial activity and to design new derivatives with improved properties. nih.goviosrjournals.org These studies often employ descriptors related to a molecule's electronic properties, hydrophobicity, and steric features to build a predictive model.

Should a dataset of biological activities for a series of related quinolinamine derivatives become available, a QSAR model could be developed to:

Identify the key structural determinants of activity.

Predict the activity of new, unsynthesized analogs.

Guide the optimization of lead compounds to enhance potency and selectivity.

Given the structural alerts present in this compound, such as the halogen substituents and the amino group, a QSAR study could elucidate how modifications at these positions impact a specific biological endpoint.

Biological Activity and Mechanistic Exploration of 4 Bromo 6 Fluoroquinolin 2 Amine Derivatives in Vitro and Pre Clinical Models

Antimicrobial Activity Evaluation in Microorganism Models

Derivatives of quinoline (B57606) and related heterocyclic systems have been extensively investigated for their antimicrobial properties. The presence of bromine and fluorine atoms is often associated with enhanced activity against a range of microbial pathogens.

Research into quinoline derivatives has revealed significant antibacterial potential. For instance, studies on 7-bromo-6-fluoroquinolin-4-ol (B8226417), a related quinoline structure, have shown notable activity against both Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . The mechanism of action for these types of compounds is often attributed to the inhibition of essential bacterial enzymes involved in metabolism .

In a study focused on 4-hydroxy-2-quinolone analogs, which share a core structural similarity, brominated derivatives demonstrated inhibitory effects. Specifically, analog 3j , featuring a bromine substituent, was found to inhibit the growth of S. aureus at concentrations between 125–500 µg/mL nih.gov. Similarly, novel 4-bromo-1H-indazole derivatives have been synthesized and shown to possess potent activity against penicillin-resistant Staphylococcus aureus nih.gov. For example, compound 18 was 256-fold more potent than the reference compound 3-methoxybenzamide (B147233) (3-MBA) against this resistant strain nih.gov. Another indazole derivative, compound 9 , was particularly effective against Streptococcus pyogenes with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL nih.gov.

While not direct derivatives of 4-bromo-6-fluoroquinolin-2-amine, these findings on structurally related brominated and fluorinated heterocyclic compounds underscore the potential of this chemical class as a source for new antibacterial agents.

Table 1: Antibacterial Activity of Selected Brominated Heterocyclic Derivatives

| Compound/Derivative Class | Test Organism | Activity (MIC/Concentration) | Source |

|---|---|---|---|

| 4-hydroxy-2-quinolone analog 3j | Staphylococcus aureus | 125–500 µg/mL | nih.gov |

| 4-bromo-1H-indazole deriv. 9 | Streptococcus pyogenes PS | 4 µg/mL | nih.gov |

| 4-bromo-1H-indazole deriv. 18 | Staphylococcus aureus ATCC29213 | 4 µg/mL | nih.gov |

| 6,8-dibromo-4(3H)quinazolinone deriv. VIIa | Escherichia coli | 1.56 µg/mL | nih.gov |

| 6,8-dibromo-4(3H)quinazolinone deriv. VIIa | Staphylococcus aureus | 25 µg/mL | nih.gov |

The antifungal potential of brominated heterocyclic compounds has also been a subject of investigation. A series of 6,8-dibromo-4(3H)quinazolinone derivatives were screened for activity against fungal pathogens nih.gov. Within this series, compound VIIc emerged as a highly potent antifungal agent, exhibiting MIC values of 0.78 µg/mL against Candida albicans and 0.097 µg/mL against Aspergillus flavus nih.gov.

Similarly, a study on 4-hydroxy-2-quinolone analogs identified a brominated derivative, 3j , as having exceptional antifungal properties against Aspergillus flavus, with a half-maximal inhibitory concentration (IC50) of 1.05 µg/mL, which surpassed the activity of the control drug, amphotericin B nih.gov. Furthermore, research into pyrrolo[1,2-a]quinoline (B3350903) derivatives containing a bromo-substituent at the fourth position revealed significant inhibitory activity against Candida albicans. Derivatives BQ-06 , BQ-07 , and BQ-08 showed the highest potency with MIC values of 0.4 µg/mL nih.gov.

These results highlight that the incorporation of bromine into quinoline-like scaffolds can lead to derivatives with potent antifungal activity, suggesting a promising avenue for the development of new treatments for fungal infections.

Table 2: Antifungal Activity of Selected Brominated Heterocyclic Derivatives

| Compound/Derivative Class | Test Organism | Activity (MIC/IC50) | Source |

|---|---|---|---|

| 6,8-dibromo-4(3H)quinazolinone deriv. VIIc | Candida albicans | 0.78 µg/mL | nih.gov |

| 6,8-dibromo-4(3H)quinazolinone deriv. VIIc | Aspergillus flavus | 0.097 µg/mL | nih.gov |

| 4-hydroxy-2-quinolone analog 3j | Aspergillus flavus | 1.05 µg/mL (IC50) | nih.gov |

Fluoroquinolones, a major class of antibiotics, are recognized for their broad-spectrum activity and some have been recommended as second-line agents for treating tuberculosis (TB), particularly in cases of drug resistance nih.gov. The development of new fluoroquinolone derivatives is an active area of research aimed at identifying compounds with improved potency against Mycobacterium tuberculosis (MTB) nih.gov.

While specific studies on this compound derivatives are limited, research on other structurally related compounds provides insight into their potential. For example, a study on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (Compound 1 ) demonstrated promising anti-TB activity. This compound was effective against both the H37Rv and multi-drug-resistant (MDR) strains of MTB, with MIC values of 5.5 µg/mL and 11 µg/mL, respectively nih.gov. This highlights the potential of fluorinated and amino-substituted heterocyclic compounds in the development of new antitubercular agents nih.gov.

Anticancer Activity in Cell-Based Assays and In Vitro Models

Quinoline and quinazoline (B50416) derivatives are well-established pharmacophores in anticancer drug discovery, with several approved drugs based on these scaffolds nih.gov. The introduction of bromine and fluorine can enhance their cytotoxic and antiproliferative properties.

Derivatives containing the bromo-quinazoline or fluoroquinoline core have shown significant antiproliferative effects. A series of 6-bromo-quinazoline-4(3H)-one derivatives were synthesized and evaluated for their activity against human breast cancer (MCF-7) and colon cancer (SW480) cell lines nih.govnih.gov. Compound 8a from this series, which features an aliphatic linker, was identified as the most potent, with IC50 values of 15.85 µM against MCF-7 and 17.85 µM against SW480 cells nih.govresearchgate.net. Importantly, this compound showed selectivity, with a much higher IC50 value of 84.20 µM against the normal human lung fibroblast cell line (MRC-5), suggesting it is more toxic to cancer cells than normal cells nih.govnih.govresearchgate.net.

Another study focused on a derivative containing the 6-fluoroquinoline (B108479) moiety, CHR-3996 (2-(6-(((6-fluoroquinolin-2-yl)methyl)amino)bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide). This compound proved to be a potent inhibitor of histone deacetylases (HDACs) with IC50 values under 100 nM and showed improved activity in cell proliferation assays nih.gov. Furthermore, novel 7-chloro-(4-thioalkylquinoline) derivatives have been investigated, with sulfonyl N-oxide derivatives in particular exhibiting cytotoxicity against various human cancer cell lines mdpi.com.

Table 3: Cytotoxic Activity of Selected Quinoline and Quinazoline Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| 8a (6-bromo-quinazoline-4(3H)-one deriv.) | MCF-7 (Breast Cancer) | 15.85 µM | nih.govresearchgate.net |

| 8a (6-bromo-quinazoline-4(3H)-one deriv.) | SW480 (Colon Cancer) | 17.85 µM | nih.govresearchgate.net |

| 8a (6-bromo-quinazoline-4(3H)-one deriv.) | MRC-5 (Normal Lung Fibroblast) | 84.20 µM | nih.govresearchgate.net |

| CHR-3996 (6-fluoroquinoline deriv.) | Enzyme Inhibition (HDACs) | < 100 nM | nih.gov |

A key mechanism by which anticancer agents exert their effect is through the induction of programmed cell death (apoptosis) and interference with the cell cycle. Preliminary studies on derivatives of 7-bromo-6-fluoroquinolin-4-ol indicate they can induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways .

More detailed mechanistic studies on related compounds support this. For example, novel 7-chloro-(4-thioalkylquinoline) derivatives were found to induce apoptosis and inhibit DNA and RNA synthesis in the CCRF-CEM leukemia cell line mdpi.com. At higher concentrations, these compounds led to an accumulation of cells in the G0/G1 phase of the cell cycle mdpi.com. Similarly, a study on fused benzo[h]chromeno[2,3-d]pyrimidine derivatives, which are structurally distinct but also heterocyclic systems, showed they could induce apoptosis and cause cell cycle arrest in the G1 phase in MCF-7 breast cancer cells nih.gov. The modulation of the cell cycle by small molecule inhibitors is a recognized strategy for enhancing therapeutic outcomes nih.gov. These findings suggest that a primary mode of anticancer action for bromo- and fluoro-substituted quinoline derivatives likely involves the disruption of cell cycle progression and the activation of apoptotic cell death pathways.

Table of Mentioned Compounds

| Compound Name/Class |

|---|

| This compound |

| 7-Bromo-6-fluoroquinolin-4-ol |

| 4-hydroxy-2-quinolone analog 3j |

| 4-bromo-1H-indazole derivative 9 |

| 4-bromo-1H-indazole derivative 18 |

| 6,8-dibromo-4(3H)quinazolinone derivative VIIa |

| 6,8-dibromo-4(3H)quinazolinone derivative VIIc |

| Pyrrolo[1,2-a]quinoline derivative BQ-06 |

| Pyrrolo[1,2-a]quinoline derivative BQ-07 |

| Pyrrolo[1,2-a]quinoline derivative BQ-08 |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (Compound 1 ) |

| 6-bromo-quinazoline-4(3H)-one derivative 8a |

| 2-(6-(((6-fluoroquinolin-2-yl)methyl)amino)bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996 ) |

| 7-chloro-(4-thioalkylquinoline) derivatives |

| Fused benzo[h]chromeno[2,3-d]pyrimidine derivatives |

| 3-methoxybenzamide (3-MBA) |

| Amphotericin B |

| Flavopiridol |

Studies in in vivo Xenograft Models (e.g., mouse, rat)

Derivatives of the 6-fluoroquinoline scaffold have demonstrated notable antitumor activity in preclinical xenograft models. Xenografts, which involve transplanting human tumor cells into immunocompromised animals like mice, serve as a critical step for evaluating therapeutic potential in a living system. xenograft.net

One prominent derivative, CHR-3996 (2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide), has shown efficacy in multiple xenograft tumor models. ascopubs.org Specifically, in a LoVo (human colorectal adenocarcinoma) xenograft model, CHR-3996 demonstrated dose-related antitumor activity. aacrjournals.orgnih.gov The LoVo cell line is a well-established model for colorectal cancer research, often used to test novel anticancer drugs. xenograft.netaltogenlabs.com Another study involving a different fluoroquinolone derivative, FQB-1, reported a significant reduction in tumor volume in a syngeneic tumor model in C57BL/6 mice. researchgate.net

These in vivo studies are essential as they provide insights beyond simple cell-based assays, accounting for factors like pharmacokinetics and the tumor microenvironment. xenograft.net The positive outcomes in these models have supported the further clinical development of certain quinoline-based compounds. aacrjournals.org

Interactive Table: Efficacy of Fluoroquinoline Derivatives in Xenograft Models

| Compound | Cell Line | Animal Model | Key Findings | Citations |

| CHR-3996 | LoVo (Colorectal) | Mouse | Showed dose-related antitumor activity. | aacrjournals.orgnih.gov |

| CHR-3996 | Various Solid Tumors | Human (Phase I) | Demonstrated preliminary clinical activity; partial response in one patient with metastatic acinar pancreatic carcinoma. | nih.gov |

| FQB-1 | Not Specified | C57BL/6 Mouse (Syngeneic) | Marked reduction in tumor volume compared to control. | researchgate.net |

Enzyme Inhibition Studies

The biological effects of this compound derivatives are largely attributed to their ability to inhibit specific enzymes that are critical for cellular function and disease progression.

Kinase Inhibition Profiling

The quinoline scaffold is a versatile platform for developing potent kinase inhibitors, which are crucial in cancer therapy for disrupting aberrant signaling pathways that drive tumor growth. nih.gov Derivatives have shown inhibitory activity against a wide spectrum of kinases. nih.govekb.eg

For instance, certain 6,7-disubstituted-4-anilinoquinoline derivatives have been identified as potent inhibitors of Src kinase, with IC₅₀ values in the nanomolar range. researchgate.net Other quinoline derivatives have shown significant inhibitory activity against targets such as Aurora kinases (AURK), Pim-1 kinase, and receptor tyrosine kinases like c-MET and RET. ekb.egresearchgate.netijmphs.com Specifically, 4-(2-fluorophenoxy) quinoline derivatives were modeled for their c-MET kinase inhibition potential, with some compounds showing IC₅₀ values as low as 1.04 nM. researchgate.netnih.gov The development of such selective inhibitors is a key strategy in modern oncology. ekb.eg

Interactive Table: Kinase Inhibition Profile of Quinoline Derivatives

| Kinase Target | Derivative Class | Example Compound/Result | IC₅₀ / Kᵢ | Citations |

| Src | 6,7-Disubstituted-4-(phenylamino)quinoline-3-carbonitrile | Compound 21 | 35 nM | researchgate.net |

| RET | 4-(3-hydroxyanilino)-quinoline | Compound 26 | Kᵢ = 45 nM (cell-based) | researchgate.net |

| c-MET | 6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline | Compound 27 | 1.04 nM | researchgate.netnih.gov |

| Aurora Kinase B (AURKB) | 4-anilinoquinoline with sulfonamide moiety | Compound 10 | 0.09 µM | ekb.eg |

| p38α MAPK | 3,4-diarylquinolinone | Compound 11 | 1.8 µM | ekb.eg |

| Pim-1 Kinase | Quinoline-2-carboxamides | Compound 5 | GI₅₀ = 1.29 µM | ijmphs.com |

Histone Deacetylase (HDAC) Inhibition Mechanisms

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other proteins. nih.gov Their inhibition is a validated strategy in cancer therapy. ekb.eg HDAC inhibitors typically work by binding to a zinc ion within the enzyme's catalytic site, which blocks substrate access. mdpi.com

The 6-fluoroquinoline derivative CHR-3996 is a potent, orally active, and selective inhibitor of Class I HDACs (HDAC1, 2, and 3). ascopubs.orgaacrjournals.orgnih.gov It is reported to be 3,000 to 7,000 times more active against HDACs 1, 2, and 3 than the Class IIb enzyme HDAC6. aacrjournals.org This selectivity is significant because different HDAC isoforms have distinct biological roles; for example, HDAC6 is known for deacetylating α-tubulin, while Class I HDACs are primarily involved in histone deacetylation. nih.govnih.gov The selective inhibition of Class I HDACs by CHR-3996 was confirmed by the observation of histone H3 hyperacetylation without a corresponding increase in tubulin acetylation in cancer cells. aacrjournals.orgnih.gov This mechanism, which leads to the reactivation of silenced tumor suppressor genes and cell cycle arrest, underpins its anticancer activity. nih.govekb.eg

Interactive Table: HDAC Inhibition Profile of Fluoroquinoline Derivatives

| Compound | Target HDAC Class | Specific Isoforms Inhibited | Selectivity Profile | Mechanism | Citations |

| CHR-3996 | Class I | HDAC1, HDAC2, HDAC3 | >3000-fold selective over HDAC6. | Binds to catalytic zinc ion, leading to histone hyperacetylation. | aacrjournals.orgnih.gov |

| Quinazoline-based derivative (Compound 50) | Class IIb | HDAC6 | IC₅₀ = 4 nM; selective for HDAC6. | Inhibition of HDAC6 leads to hyperacetylation of α-tubulin. | ekb.egnih.gov |

Indoleamine 2,3-Dioxygenase (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. frontiersin.orgfudan.edu.cn By depleting tryptophan and producing metabolites like kynurenine (B1673888), IDO1 creates an immunosuppressive microenvironment that allows tumors to evade the immune system. nih.gov Therefore, inhibiting IDO1 is a promising approach in cancer immunotherapy. researchgate.net

Mechanistic studies have shown that derivatives of quinine, a structurally related quinoline alkaloid, can effectively inhibit IDO1 activity. nih.gov These compounds employ a novel inhibitory pathway by competing with heme for binding to the apo-IDO1 (the enzyme form without its heme cofactor) and disrupting the reversible binding of heme. researchgate.netnih.gov This dual action of targeting both the heme and apo forms of the enzyme represents a distinct strategy for IDO1 inhibition. nih.gov While direct studies on this compound derivatives as IDO1 inhibitors are less common, the findings with related quinoline structures provide a strong rationale for their potential in this area. nih.gov

Interactive Table: IDO1 Inhibition by Quinoline-Related Compounds

| Compound Class | Proposed Mechanism | Cellular Effect | Key Feature | Citations |

| Quinine Derivatives | Compete with heme for binding to apo-IDO1; perturb reversible heme binding. | Inhibition of IDO1 enzymatic activity. | Targets both heme-free and heme-bound states of the enzyme. | nih.gov |

| Naphthoquinone Derivatives (e.g., TD34) | Inhibition of IDO1/TDO2 activity. | Reduction of cellular kynurenine secretion. | Dual inhibitor of both IDO1 and TDO2 (IC₅₀ = 3.42 µM in BT549 cells). | mdpi.com |

Topoisomerase Inhibition (e.g., DNA Gyrase, Topoisomerase IV)

Quinolones, particularly fluoroquinolones, are well-established inhibitors of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govnih.govslideshare.net These enzymes are essential for bacterial DNA replication, and their inhibition leads to bactericidal effects. nih.gov The mechanism involves the quinolone binding to the enzyme-DNA complex, which stabilizes a transient state where the DNA is cleaved. nih.govnih.gov This stabilization blocks the resealing of the DNA double-strand break, which stalls replication forks and ultimately leads to cell death. nih.govresearchgate.net

The fluorine atom at the C-6 position of the quinoline ring is a common and important feature of the fluoroquinolone class, significantly enhancing potency against bacterial targets. nih.govmdpi.com While highly selective for bacterial enzymes, some fluoroquinolones have also been shown to inhibit human topoisomerase II, which is a target for many established anticancer drugs. ekb.egmdpi.com This activity against the human enzyme is often enhanced by structural modifications or external factors like UVA irradiation. ekb.egoup.com

Interactive Table: Topoisomerase Inhibition by Fluoroquinolone Derivatives

| Enzyme Target | Organism | Mechanism of Action | Role of C-6 Fluoro Substituent | Citations |

| DNA Gyrase | Bacteria (Gram-negative) | Stabilizes enzyme-DNA cleavage complex, blocking DNA re-ligation. | Increases potency and antibacterial activity. | nih.govoup.comresearchgate.net |

| Topoisomerase IV | Bacteria (Gram-positive) | Stabilizes enzyme-DNA cleavage complex, preventing decatenation of daughter chromosomes. | Increases potency; determines spectrum of activity. | nih.govmdpi.comoup.com |

| Topoisomerase IIα | Human | Can inhibit the enzyme, often by stabilizing the cleavage complex, particularly with UVA irradiation. | Can increase activity against eukaryotic topoisomerases. | ekb.egmdpi.comoup.com |

Receptor Binding and Functional Modulation in In Vitro Assays

Beyond direct enzyme inhibition, derivatives of the fluoroquinolone scaffold have been found to modulate other cellular functions. A notable example is their activity as small-molecule inhibitors of microRNA-21 (miRNA-21). nih.gov MiRNA-21 is frequently overexpressed in various cancers and promotes tumorigenesis by downregulating tumor suppressor genes.

In one study, a series of fluoroquinolone derivatives were synthesized and screened for their ability to inhibit miRNA-21. nih.gov A lead compound, A36, was identified as a potent and specific inhibitor. Mechanistically, A36 was shown to significantly reduce the levels of mature miRNA-21 in HeLa cells. This led to a functional increase in the protein expression of known miRNA-21 target genes, including the tumor suppressors PDCD4 (Programmed Cell Death Protein 4) and PTEN (Phosphatase and Tensin Homolog). nih.gov This activity translated into antiproliferative effects, cell cycle arrest at the G0/G1 phase, and induction of apoptosis in cancer cells, demonstrating a novel mechanism of action for this chemical class that extends beyond traditional enzyme targets. nih.gov

Interactive Table: Functional Modulation by Fluoroquinolone Derivatives

| Modulated Target | Derivative | Cellular Model | Observed Effect | Mechanism | Citations |

| microRNA-21 (miRNA-21) | Compound A36 | HeLa Cells | Reduced expression of mature miRNA-21; increased protein levels of PDCD4 and PTEN. | Acts as a small-molecule inhibitor of miRNA-21 function. | nih.gov |

Neurokinin-3 (NK-3) Receptor Antagonism

A significant area of research for quinoline derivatives has been their activity as neurokinin-3 (NK-3) receptor antagonists. The NK-3 receptor, along with its ligand neurokinin B (NKB), is implicated in the neurocircuitry of the hypothalamus that regulates body temperature. nih.govclevelandclinic.org In states of estrogen deficiency, such as menopause, signaling of NKB is increased, which is thought to be a critical factor in the etiology of vasomotor symptoms like hot flashes. nih.gov

Antagonism of the NK-3 receptor has emerged as a promising non-hormonal therapeutic strategy for these symptoms. nih.govclevelandclinic.org By blocking the NK-3 receptor, these compounds can mitigate the temperature instability caused by fluctuating or low estrogen levels. clevelandclinic.org Clinical studies have confirmed that oral NK-3R antagonists can effectively and rapidly reduce the frequency and severity of hot flashes in postmenopausal women. nih.govelsevierpure.com This therapeutic approach is being explored for women who have contraindications for traditional menopausal hormone therapy, such as a history of breast cancer. nih.gov

Specific quinoline-based compounds have been developed as potent NK-3 receptor antagonists. For instance, a class of N',2-diphenylquinoline-4-carbohydrazide derivatives has been identified as potent antagonists. nih.gov Further optimization of this series, including the introduction of a fluorine atom at the 8-position, led to compounds with improved selectivity and pharmacokinetic properties. nih.gov This line of research has culminated in the development and, in some cases, regulatory approval of NK-3 receptor antagonists like fezolinetant (B607441) for the treatment of menopausal vasomotor symptoms. clevelandclinic.orgnih.govwomensmentalhealth.org

Interaction with Other Biological Targets and Pathways

Beyond NK-3 receptor antagonism, derivatives of the quinoline scaffold, including those with bromo and fluoro substitutions, exhibit a wide spectrum of biological activities by interacting with various other targets.

Anticancer Activity: Quinoline derivatives are recognized for their potential as anticancer agents. ijresm.comresearchgate.net One specific derivative, 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), was identified as a potent, class I selective histone deacetylase (HDAC) inhibitor. nih.gov Other quinazoline derivatives containing a 6-bromo substitution have shown significant cytotoxic activity against cancer cell lines like MCF-7 (breast cancer) and SW480 (colon cancer) by targeting the epidermal growth factor receptor (EGFR). nih.govnih.gov Furthermore, some quinoline derivatives act as antagonists of antiapoptotic Bcl-2 proteins, which are often overexpressed in cancer, thereby promoting cancer cell death. nih.gov

Antimicrobial and Anti-infective Activity: The quinoline core is a well-established framework for antimicrobial agents. ijresm.comrsc.org Substituted quinoline-2-carboxamides have demonstrated notable activity against various mycobacterial species, including M. tuberculosis. nih.gov Additionally, certain quinoline derivatives have been designed and synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs) to combat HIV. nih.gov

Neurodegenerative Disease Targets: In the context of neurodegenerative diseases, N-(6-methoxypyridin-3-yl)quinolin-2-amine derivatives have been developed with high binding potency and selectivity for aggregated α-synuclein, a hallmark of Parkinson's disease. mdpi.com Other quinoline derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. researchgate.net

Anti-inflammatory Activity: Certain quinoline derivatives have been shown to inhibit neutrophil superoxide (B77818) production in vitro and demonstrate efficacy in mouse models of acute inflammation. ijresm.com Docking studies suggest that some of these compounds may exert their effects by binding to the COX-2 enzyme. ijresm.com

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of this compound derivatives. The nature and position of substituents on the quinoline ring system significantly influence their biological activity.